N-methylpiperazine-1-carboxamide chemical properties and structure
N-methylpiperazine-1-carboxamide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methylpiperazine-1-carboxamide is a derivative of piperazine, a ubiquitous scaffold in medicinal chemistry. This document provides a comprehensive overview of its chemical properties, structure, and potential applications. Due to the limited availability of public experimental data, this guide combines confirmed information with predicted properties and theoretical experimental protocols to serve as a valuable resource for researchers. The information on its precursor, N-methylpiperazine, is also included for contextual understanding.
Chemical Structure and Identification
N-methylpiperazine-1-carboxamide is characterized by a piperazine ring with a carboxamide functional group at the 1-position, which is further substituted with a methyl group on the amide nitrogen.
Caption: Chemical structure of N-methylpiperazine-1-carboxamide.
Physicochemical Properties
Quantitative data for N-methylpiperazine-1-carboxamide is summarized below. It is described as a white crystalline solid that is soluble in water, methanol, and ethanol.[1]
| Property | Value | Source |
| CAS Number | 163361-25-9 | |
| Molecular Formula | C₆H₁₃N₃O | |
| Molecular Weight | 143.19 g/mol | |
| Boiling Point | 347.0 ± 31.0 °C (Predicted) | |
| pKa | 14.39 ± 0.20 (Predicted) | |
| Physical State | White crystalline solid | [1] |
| Solubility | Soluble in water, methanol, and ethanol | [1] |
| SMILES | CNC(=O)N1CCNCC1 |
Note: Some physical properties are based on computational predictions due to the absence of published experimental data.
Properties of the hydrochloride salt are also provided for reference:
| Property | Value | Source |
| CAS Number | 479611-85-3 | |
| Molecular Formula | C₆H₁₄ClN₃O | |
| Molecular Weight | 179.65 g/mol |
Synthesis and Experimental Protocols
Hypothetical Synthesis of N-methylpiperazine-1-carboxamide
This protocol describes a two-step synthesis starting from commercially available 1-Boc-piperazine.
Caption: Hypothetical workflow for the synthesis of N-methylpiperazine-1-carboxamide.
Step 1: Synthesis of tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate
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Materials: 1-Boc-piperazine, Methyl isocyanate, Dichloromethane (DCM).
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Procedure:
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Dissolve 1-Boc-piperazine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Slowly add methyl isocyanate (1.1 equivalents) dropwise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate.
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Step 2: Synthesis of N-methylpiperazine-1-carboxamide (Boc Deprotection)
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Materials: tert-butyl 4-(methylcarbamoyl)piperazine-1-carboxylate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
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Procedure:
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Dissolve the product from Step 1 in DCM.
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Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) to the solution at room temperature.
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Stir the reaction mixture for 2-4 hours.
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Monitor the deprotection by TLC.
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Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
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Dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., saturated sodium bicarbonate solution or aqueous sodium hydroxide) to a pH of >10.
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Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-methylpiperazine-1-carboxamide.
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Spectral Properties (Expected)
¹H NMR Spectroscopy
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -NH (piperazine) | 1.5 - 3.0 | broad singlet | 1H |
| -CH₂- (piperazine, adjacent to NH) | 2.7 - 3.0 | triplet | 4H |
| -CH₂- (piperazine, adjacent to N-C=O) | 3.3 - 3.6 | triplet | 4H |
| -CH₃ (amide) | 2.7 - 2.9 | doublet | 3H |
| -NH- (amide) | 5.0 - 7.0 | broad quartet | 1H |
¹³C NMR Spectroscopy
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| -C H₃ (amide) | 25 - 30 |
| -C H₂- (piperazine) | 40 - 50 |
| C =O (amide) | 155 - 165 |
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H stretch (secondary amine) | 3300 - 3500 | Medium |
| N-H stretch (amide) | 3100 - 3300 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Strong |
| C=O stretch (amide) | 1630 - 1680 | Strong |
| N-H bend (amide) | 1510 - 1570 | Strong |
| C-N stretch (amine/amide) | 1000 - 1350 | Medium |
Mass Spectrometry
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Expected Molecular Ion [M]⁺: m/z = 143.11
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Expected [M+H]⁺: m/z = 144.12
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Common Fragmentation Patterns: Loss of the methylcarbamoyl group, cleavage of the piperazine ring.
Applications in Research and Development
N-methylpiperazine-1-carboxamide serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its potential biological activities are an area of active interest.
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Medicinal Chemistry: It is a versatile intermediate for the development of active pharmaceutical ingredients (APIs).[1]
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Kinase Inhibition: It has been identified as a potential inhibitor of the kinase family.
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Neurological Disorders: Research suggests it may be a promising lead compound for developing drugs targeting neurological disorders.[1]
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Reductive Amination Agent: It has been described as a reductive amination agent in organic synthesis.
Precursor: N-methylpiperazine
A thorough understanding of N-methylpiperazine-1-carboxamide often requires knowledge of its key precursor, N-methylpiperazine.
| Property | Value |
| CAS Number | 109-01-3 |
| Molecular Formula | C₅H₁₂N₂ |
| Molecular Weight | 100.16 g/mol |
| Boiling Point | 138 °C |
| Melting Point | -6 °C |
| Density | 0.903 g/mL at 25 °C |
Safety and Handling
Specific safety data for N-methylpiperazine-1-carboxamide is not widely available. Standard laboratory safety precautions for handling fine chemicals should be observed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For more detailed safety information, it is advisable to consult the safety data sheet (SDS) for its precursor, N-methylpiperazine, and to handle the compound with the assumption that it may have similar hazards.
Disclaimer: This document is intended for informational purposes for a technical audience. The hypothetical experimental protocols are illustrative and have not been validated. All laboratory work should be conducted with appropriate safety measures and by qualified personnel.
